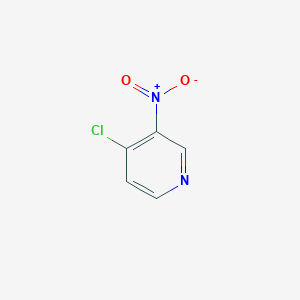

4-Chloro-3-nitropyridine

説明

Structure

3D Structure

特性

IUPAC Name |

4-chloro-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O2/c6-4-1-2-7-3-5(4)8(9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOTRPRKONYTVBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370941 | |

| Record name | 4-Chloro-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13091-23-1 | |

| Record name | 4-Chloro-3-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13091-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Chloro-3-nitropyridine synthesis from 4-hydroxy-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 4-chloro-3-nitropyridine from 4-hydroxy-3-nitropyridine (B47278), a crucial transformation in the production of various pharmaceutical intermediates. This document details the chemical and physical properties of the compounds involved, outlines various experimental protocols, and presents a comparative analysis of different synthetic methodologies.

Physicochemical Properties

A summary of the key physicochemical properties of the reactant, 4-hydroxy-3-nitropyridine, and the product, this compound, is presented below for easy reference.

| Property | 4-Hydroxy-3-nitropyridine | This compound |

| CAS Number | 5435-54-1 | 13091-23-1[1] |

| Molecular Formula | C₅H₄N₂O₃[2] | C₅H₃ClN₂O₂[1] |

| Molecular Weight | 140.10 g/mol [2] | 158.54 g/mol [1] |

| Appearance | Yellow crystalline solid/powder[3][4] | Pale yellow to yellow crystalline solid[5] |

| Melting Point | 285 °C (dec.) | 35-50 °C |

| Boiling Point | 199 °C (lit.)[3] | 95 °C (5 Torr) |

| Solubility | Soluble in water[3] | Insoluble in water |

Synthesis Methodologies: A Comparative Overview

The conversion of 4-hydroxy-3-nitropyridine to this compound is typically achieved through chlorination using various reagents. The choice of chlorinating agent significantly impacts the reaction conditions and yield. Below is a comparative summary of the most common methods.

| Chlorinating Agent(s) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Phosphorus Trichloride (B1173362) (PCl₃) | Toluene (B28343) | 110 (Reflux) | 16 | 99 | ChemicalBook |

| Phosphorus Oxychloride (POCl₃) | Toluene | 110 (Reflux) | 16 | 99 | Echemi[1] |

| POCl₃ / PCl₅ | Neat (POCl₃) | Reflux | 3 | High (not specified) | Echemi |

| Phosphorus Pentachloride (PCl₅) / POCl₃ | Neat (POCl₃) | 130-140 | 4 | 45 | Echemi |

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound using different chlorinating agents.

Method 1: Chlorination using Phosphorus Trichloride in Toluene

This protocol offers a high-yield synthesis of the target compound.

Procedure:

-

In a reaction vessel equipped with a stirrer and a reflux condenser, suspend 3-nitro-4-pyridinol (20 g, 143 mmol) in toluene (300 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add phosphorus trichloride (65.7 g, 429 mmol) to the cooled suspension.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 110 °C).

-

Maintain the reflux for 16 hours, monitoring the reaction progress by a suitable technique (e.g., TLC).

-

After completion, cool the mixture to room temperature.

-

Remove the solvent by rotary evaporation under reduced pressure.

-

Carefully pour the residue into ice water.

-

Adjust the pH of the aqueous solution to 10 with potassium carbonate (K₂CO₃).

-

Extract the aqueous phase with ethyl acetate.

-

Wash the combined organic phases sequentially with water (twice) and brine (once).

-

Dry the organic phase over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain this compound.

Reported Yield: 99%[6]

Method 2: Chlorination using Phosphorus Oxychloride

This method provides an alternative high-yield route to the desired product.

Procedure:

-

To a suspension of 3-nitro-4-pyridinol (20g, 143mmol) in toluene (300ml), add phosphorous oxychloride (65.7g, 429mmol) at 0 °C.[1]

-

Warm the resulting mixture to room temperature, then heat to reflux (110 °C) for 16 hours.[1]

-

After cooling to room temperature, remove the solvent in vacuo.[1]

-

Pour the residue onto ice and basify with K₂CO₃ to a pH of 10.[1]

-

Extract the mixture with ethyl acetate.[1]

-

Wash the organic phase twice with water, followed by once with brine.[1]

-

Concentrate the organic phase to yield a brown oil which solidifies on standing.[1]

Reported Yield: 99%[1]

Method 3: Chlorination using Phosphorus Pentachloride and Phosphorus Oxychloride

This procedure utilizes a mixture of chlorinating agents.

Procedure:

-

To a mechanically stirred mixture of phosphorus pentachloride (16.32 g, 78.6 mmol) and phosphorus oxychloride (16.2 mL), add 4-hydroxy-3-nitropyridine (10.0 g, 71.4 mmol) portionwise at 55-60° C.

-

After the addition is complete, raise the temperature to 130-140° C for 4 hours.

-

Cool the reaction to room temperature and remove the excess phosphorus oxychloride.

-

Cautiously treat the residue with ice/water.

-

Make the solution basic with sodium carbonate and extract with ether.

-

Dry, filter, and concentrate the combined extracts to yield this compound as a pale yellow solid.

Reported Yield: 45%

Characterization Data

Spectroscopic data is crucial for the confirmation of the synthesized product's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Compound | Nucleus | Chemical Shift (δ, ppm) and Coupling Constants (J, Hz) | Solvent |

| 4-Hydroxy-3-nitropyridine | ¹H | δ 6.58 (d, J = 6 Hz, 1H), 7.85 (d, J = 6 Hz, 1H), 8.88 (s, 1H)[7] | DMSO |

| This compound | ¹H | No specific data found in search results. | - |

| 4-Hydroxy-3-nitropyridine | ¹³C | No specific data found in search results. | - |

| This compound | ¹³C | No specific data found in search results. | - |

Note: While specific NMR data for this compound was not explicitly found, related structures have been characterized, and the expected shifts can be inferred.

Infrared (IR) Spectroscopy

-

4-Hydroxy-3-nitropyridine: An IR spectrum is available, which would show characteristic peaks for the hydroxyl (O-H), nitro (N-O), and pyridine (B92270) ring vibrations.[8]

-

This compound: The IR spectrum is expected to show the disappearance of the broad O-H stretch and the appearance of a C-Cl stretching vibration, in addition to the characteristic nitro group and pyridine ring absorptions.

Reaction Workflow and Logic

The synthesis of this compound from 4-hydroxy-3-nitropyridine is a nucleophilic substitution reaction where the hydroxyl group is replaced by a chlorine atom. The use of phosphorus-based chlorinating agents is standard for this type of transformation on heteroaromatic rings.

Diagram of the Synthetic Pathway

Caption: Synthetic workflow for the chlorination of 4-hydroxy-3-nitropyridine.

Logical Relationship of Reagents

The choice of chlorinating agent and reaction conditions are interdependent and influence the outcome of the synthesis.

Caption: Relationship between chlorinating agent and reaction yield.

Conclusion

The synthesis of this compound from 4-hydroxy-3-nitropyridine is a well-established and efficient process. The use of phosphorus trichloride or phosphorus oxychloride in toluene appears to provide the highest yields. Careful control of reaction conditions and a thorough work-up procedure are essential for obtaining a pure product. This guide provides researchers and drug development professionals with the necessary information to select and perform the most suitable synthetic route for their specific needs.

References

- 1. This compound | C5H3ClN2O2 | CID 2735781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 4-Hydroxy-3-nitropyridine - Safety Data Sheet [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound | 13091-23-1 [chemicalbook.com]

- 7. 4-Hydroxy-3-nitropyridine | 5435-54-1 [chemicalbook.com]

- 8. 4-Hydroxy-3-nitropyridine(5435-54-1)IR [m.chemicalbook.com]

An In-depth Technical Guide to 4-Chloro-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of 4-Chloro-3-nitropyridine. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Physicochemical Properties

This compound is a yellow crystalline solid that is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its reactivity is largely defined by the presence of a chlorine atom and a nitro group on the pyridine (B92270) ring, which allows for a variety of chemical transformations.[2]

Quantitative Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C5H3ClN2O2 | [3][4] |

| Molecular Weight | 158.54 g/mol | [3][4] |

| Melting Point | 36 - 45 °C | [5][6] |

| Boiling Point | 95 °C at 5 Torr | [3][5][6] |

| 247 °C | ||

| Density | 1.489 ± 0.06 g/cm³ (Predicted) | [3][6] |

| pKa | 0.56 ± 0.10 (Predicted) | [3] |

| logP (XLogP3) | 1.3 | [4][6] |

| Flash Point | 102.9 - 103 °C | [3][7][6] |

| Refractive Index | 1.587 | [3][6] |

| Vapor Pressure | 0.0426 mmHg at 25°C | [3] |

Solubility

This compound is reported to be insoluble in water.[3][5][6] It is soluble in organic solvents such as ethyl acetate (B1210297), chloroform, and methanol.[5]

Synthesis and Reactivity

The primary synthetic route to this compound involves the chlorination of a nitropyridone precursor.[8] A common starting material is 4-hydroxy-3-nitropyridine (B47278).[6] The presence of the electron-withdrawing nitro group and the pyridine nitrogen atom activates the chlorine atom at the 4-position, making it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.[8]

General Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of this compound from 4-hydroxy-3-nitropyridine.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the treatment of 4-hydroxy-3-nitropyridine with a chlorinating agent.[6]

Materials:

-

4-Hydroxy-3-nitropyridine

-

Phosphorus oxychloride (POCl₃) or Phosphorus pentachloride (PCl₅)[6]

-

Toluene (or another suitable solvent)[9]

-

Ice water

-

Potassium carbonate (K₂CO₃) or another suitable base for neutralization[9]

-

Ethyl acetate (for extraction)[9]

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate (for drying)[9]

Procedure:

-

A suspension of 4-hydroxy-3-nitropyridine is made in a suitable solvent like toluene.[9]

-

Phosphorus oxychloride is added slowly to the suspension, often at a reduced temperature (e.g., 0 °C).[9]

-

The reaction mixture is then heated to reflux for several hours to ensure the completion of the reaction.[6][9]

-

After cooling, the excess phosphorus oxychloride is removed, often under reduced pressure.[8]

-

The reaction mixture is carefully quenched by pouring it onto ice water.[9]

-

The pH of the aqueous solution is adjusted to be alkaline using a base such as potassium carbonate.[9]

-

The product is extracted from the aqueous phase using an organic solvent like ethyl acetate.[9]

-

The combined organic layers are washed with water and brine, then dried over an anhydrous drying agent.[9]

-

The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified if necessary.[9]

Determination of Physicochemical Properties (General Methods)

-

Melting Point: The melting point can be determined using a standard melting point apparatus. A small amount of the crystalline solid is placed in a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.

-

Boiling Point: The boiling point, especially at reduced pressure, is typically measured using a distillation apparatus. The temperature at which the liquid boils and its vapor is in equilibrium with the liquid at a given pressure is recorded.

-

pKa: The pKa can be determined experimentally by potentiometric titration. A solution of the compound is titrated with a standard acid or base, and the pH is monitored with a pH meter. The pKa is the pH at which the compound is half-ionized.

-

Solubility: The solubility in various solvents can be determined by adding a known amount of the solid to a known volume of the solvent at a specific temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved solid is then measured, often by spectroscopic methods after filtering out the undissolved solid.

-

LogP: The partition coefficient (logP) is a measure of the differential solubility of a compound in two immiscible solvents, typically octanol (B41247) and water. This can be determined by the shake-flask method, where the compound is dissolved in a mixture of octanol and water, and after equilibration, the concentration of the compound in each phase is measured.

Safety and Handling

This compound is considered a hazardous substance. It is toxic if swallowed and can cause serious eye damage.[4]

Precautionary Measures:

-

Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, vapor, mist, or gas. Do not get in eyes, on skin, or on clothing. Wash hands and any exposed skin thoroughly after handling.

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[7]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep containers tightly closed. It is recommended to store under an inert atmosphere and refrigerated to maintain product quality.[7]

-

In case of exposure:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]

-

Ingestion: If swallowed, immediately call a poison center or doctor. Rinse mouth.[7]

-

Skin: Wash off immediately with plenty of water for at least 15 minutes.[7]

-

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[7]

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. chembk.com [chembk.com]

- 4. This compound | C5H3ClN2O2 | CID 2735781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ganapalifescience.com [ganapalifescience.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

- 8. benchchem.com [benchchem.com]

- 9. This compound | 13091-23-1 [chemicalbook.com]

4-Chloro-3-nitropyridine CAS number 13091-23-1

An In-Depth Technical Guide to 4-Chloro-3-nitropyridine (CAS 13091-23-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a pivotal chemical intermediate. The document details its physicochemical properties, synthesis, key chemical reactions with experimental protocols, and significant applications in various fields of chemical science.

This compound is a yellow crystalline solid at room temperature.[1] It is recognized as a versatile building block in organic synthesis due to its unique electronic properties and reactivity.[2][3] The compound is generally insoluble in water.[4][5][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 13091-23-1 | [1][7][8] |

| Molecular Formula | C₅H₃ClN₂O₂ | [3][4][7] |

| Molecular Weight | 158.54 g/mol | [3][7][8] |

| Appearance | Yellow to light brown crystalline solid | [1][3][5] |

| Melting Point | 35 - 41 °C / 95 - 105.8 °F | [1][3][4][7] |

| Boiling Point | 247 °C / 476.6 °F | [1] |

| 95 °C @ 5 Torr | [4] | |

| 158 °C @ 25 Torr | [9] | |

| Flash Point | 103 °C / 217.4 °F | [1][4] |

| Solubility | Insoluble in water | [4][5][6] |

| log Pow | 0.703 | [10] |

| Density | 1.489 ± 0.06 g/cm³ (Predicted) | [4] |

| SMILES String | [O-]--INVALID-LINK--c1cnccc1Cl | [7] |

| InChI Key | JOTRPRKONYTVBV-UHFFFAOYSA-N | [7][8][9] |

Spectroscopic data, including ¹H NMR, IR, and Mass Spectrometry, are available for this compound, providing essential tools for its characterization.[11][12]

Synthesis of this compound

A common synthetic route to this compound involves the chlorination of 3-nitro-4-pyridinol.[6]

Caption: General synthesis workflow for this compound.

Experimental Protocol: Synthesis from 3-Nitro-4-pyridinol

This protocol is based on a general procedure for the conversion of hydroxypyridines to chloropyridines.[6]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 3-nitro-4-pyridinol (20 g, 143 mmol) in toluene (B28343) (300 mL).[6]

-

Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add phosphorus oxychloride (e.g., POCl₃) or a similar chlorinating agent like phosphorus pentachloride (PCl₅) (a typical molar excess of 2-3 equivalents is used).[6]

-

Reaction Conditions: Allow the mixture to warm to room temperature and then heat to reflux (approximately 110 °C). Maintain the reflux for 16 hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[6]

-

Work-up: After cooling the mixture to room temperature, carefully remove the solvent and excess chlorinating agent under reduced pressure.[6]

-

Isolation: Cautiously pour the residue into ice water. Neutralize the solution by adjusting the pH to ~10 with a base such as potassium carbonate.[6]

-

Extraction and Purification: Extract the aqueous phase multiple times with a suitable organic solvent like ethyl acetate. Combine the organic layers, wash with water and then with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be further purified if necessary.[6]

Chemical Reactivity and Key Reactions

The chemical behavior of this compound is dominated by the electronic properties of the pyridine (B92270) ring, which is inherently electron-deficient. This effect is significantly amplified by the strong electron-withdrawing nitro (-NO₂) group at the C3 position, making the C4 carbon, attached to the chlorine, highly electrophilic.[13]

Nucleophilic Aromatic Substitution (SNAr)

The primary reaction mechanism for this compound is Nucleophilic Aromatic Substitution (SNAr).[13] This reaction is fundamental for introducing a wide variety of functional groups by displacing the chloride leaving group.[13][14][15]

The SNAr mechanism proceeds via a two-step addition-elimination process. The initial, rate-determining step is the attack of a nucleophile on the C4 carbon. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[13][15][16] The negative charge is delocalized across the pyridine ring and onto the nitro group, which stabilizes the intermediate. In the second, faster step, the chloride ion is eliminated, restoring the aromaticity of the ring to yield the final product.[13]

Caption: Logical workflow of the SNAr addition-elimination mechanism.

This protocol is a representative example for reacting this compound with an amine nucleophile.[15]

-

Reaction Setup: Dissolve this compound (1.0 equivalent) in a suitable anhydrous solvent (e.g., ethanol, isopropanol, or DMF) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Reagent Addition: Add the amine nucleophile (1.0-1.2 equivalents) to the solution. If the amine is used as a salt, or to scavenge the HCl byproduct, add a non-nucleophilic base like triethylamine (B128534) (1.2-1.5 equivalents) or potassium carbonate.

-

Reaction Conditions: Heat the mixture to an appropriate temperature (e.g., 80 °C or reflux) and maintain for 2-6 hours.[15] Monitor the reaction's progress by TLC.

-

Work-up and Isolation: Once the starting material is consumed, cool the reaction to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Suzuki-Miyaura Cross-Coupling

This compound is a suitable substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[17][18] This powerful C-C bond-forming reaction is used to couple the pyridine core with various aryl or vinyl boronic acids or their esters, providing access to complex biaryl and heteroaryl structures that are valuable scaffolds in drug discovery.[18][19][20]

The catalytic cycle involves three main steps:

-

Oxidative Addition: The Pd(0) catalyst adds to the C-Cl bond of the nitropyridine, forming a Pd(II) complex.[19][20]

-

Transmetalation: In the presence of a base, the organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide.[19][21]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[19][20]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This protocol provides a starting point for the Suzuki coupling of this compound.[18]

-

Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2-3 equiv.).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of dioxane and water or toluene and water.

-

Reaction Conditions: Heat the mixture to 80-100 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

-

Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via flash column chromatography.

Applications

This compound is a crucial intermediate with diverse applications in several key areas of chemistry.[2][22]

-

Pharmaceutical Synthesis: It is a vital building block for developing new pharmaceutical agents.[2][3] It serves as a precursor in the synthesis of compounds targeting various therapeutic areas, including anti-cancer, anti-inflammatory, and anti-infective agents.[3][23] It has also been used in the synthesis of high-affinity CRF receptor ligands.[17]

-

Agrochemical Production: The compound is used in the synthesis of certain herbicides and pesticides, contributing to crop protection.[2][3]

-

Organic Synthesis: Its versatile reactivity makes it a foundational component for constructing a wide array of complex organic molecules and novel materials.[2][22]

-

Material Science: It finds application in the creation of specialized polymers and coatings.[3]

-

Research and Development: It is utilized in academic and industrial labs to study reaction mechanisms and develop new synthetic methods.[3]

Safety and Handling

This compound is classified as hazardous and requires careful handling in a controlled laboratory environment.[1][7]

Table 2: Safety and Handling Information

| Category | Information | Source(s) |

| Signal Word | Danger | [1][7][10] |

| GHS Hazard Statements | H301: Toxic if swallowed. | [7][8][10] |

| H318: Causes serious eye damage. | [7][8] | |

| Precautionary Statements | P264, P270, P280, P301+P310, P305+P351+P338, P405, P501 | [1][10] |

| First Aid Measures | Eyes: Rinse cautiously with water for several minutes. Immediately call a poison center or doctor. | [1][10] |

| Skin: Wash off immediately with plenty of water for at least 15 minutes. | [1][10] | |

| Ingestion: Do NOT induce vomiting. Immediately call a poison center or doctor. | [1][10] | |

| Inhalation: Remove to fresh air. Give artificial respiration if not breathing. | [1][10] | |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection/face shield, and a suitable dust mask (e.g., N95). | [1][7] |

| Storage | Store locked up. Keep containers tightly closed in a dry, cool, and well-ventilated place. Recommended to store under an inert atmosphere and refrigerated. | [1][5][7] |

| Fire-fighting | Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam. | [1] |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | [1][10] |

| Hazardous Decomposition | Carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), hydrogen chloride gas. | [1][10] |

References

- 1. fishersci.com [fishersci.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chembk.com [chembk.com]

- 5. chemwhat.com [chemwhat.com]

- 6. This compound | 13091-23-1 [chemicalbook.com]

- 7. This compound 90% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound | C5H3ClN2O2 | CID 2735781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. This compound(13091-23-1) 1H NMR spectrum [chemicalbook.com]

- 12. 13091-23-1|this compound|BLD Pharm [bldpharm.com]

- 13. benchchem.com [benchchem.com]

- 14. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 15. benchchem.com [benchchem.com]

- 16. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 17. CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 21. Suzuki Coupling [organic-chemistry.org]

- 22. pharmaffiliates.com [pharmaffiliates.com]

- 23. ganapalifescience.com [ganapalifescience.com]

An In-depth Technical Guide to 4-Chloro-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and reactivity of 4-Chloro-3-nitropyridine (CAS No: 13091-23-1). This versatile heterocyclic compound is a valuable intermediate in the synthesis of a wide range of pharmaceutical and agrochemical products. Its unique electronic properties, stemming from the presence of a chlorine atom and a nitro group on the pyridine (B92270) ring, make it a key building block in modern organic synthesis.[1]

Molecular Structure and Physicochemical Properties

This compound is a substituted pyridine with the molecular formula C₅H₃ClN₂O₂.[2] The presence of the electron-withdrawing nitro group and the electronegative chlorine atom significantly influences the electron density of the pyridine ring, making the 4-position particularly susceptible to nucleophilic attack.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₃ClN₂O₂ | |

| Molecular Weight | 158.54 g/mol | [2] |

| CAS Number | 13091-23-1 | |

| Appearance | Yellow Crystalline Solid | [4] |

| Melting Point | 35-50 °C | [5] |

| Boiling Point | 95 °C (at 5 Torr); 247 °C | [4][5] |

| Solubility | Insoluble in water | |

| InChI Key | JOTRPRKONYTVBV-UHFFFAOYSA-N | |

| SMILES | [O-]--INVALID-LINK--c1cnccc1Cl |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound. While specific spectra can be obtained from various suppliers, the expected characteristic features are summarized below.[6][7]

Table 2: Expected Spectroscopic Data for this compound

| Spectroscopy | Expected Features |

| ¹H NMR | Aromatic protons are expected to appear in the range of 7.0-8.5 ppm. |

| ¹³C NMR | Aromatic carbons are expected to appear in the range of 110-160 ppm. |

| IR Spectroscopy | Characteristic peaks for C=C and C=N stretching in the aromatic ring (around 1400-1600 cm⁻¹), and strong absorbances for the nitro group (asymmetric and symmetric stretching typically around 1530 cm⁻¹ and 1350 cm⁻¹, respectively). |

| Mass Spectrometry | The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. |

Experimental Protocols

The synthesis and subsequent reactions of this compound are fundamental to its application as a chemical intermediate.

Synthesis of this compound

A common method for the synthesis of this compound involves the chlorination of a nitropyridone precursor.[8]

Protocol: Synthesis from 3-nitro-4-pyridinol [8]

-

Reaction Setup: To a suspension of 3-nitro-4-pyridinol (20 g, 143 mmol) in toluene (B28343) (300 mL), slowly add phosphorus trichloride (B1173362) (65.7 g, 429 mmol) at 0 °C.

-

Reaction Conditions: The reaction mixture is gradually warmed to room temperature and then heated to reflux (110 °C) for 16 hours.

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure using a rotary evaporator.

Reactivity: Nucleophilic Aromatic Substitution (SNAr)

This compound is highly reactive towards nucleophiles at the 4-position. This is due to the activating effect of the ortho-nitro group and the ring nitrogen, making it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.[3][9] The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3]

General Protocol for SNAr Reaction

-

Reaction Setup: Dissolve this compound in a suitable polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile.

-

Addition of Nucleophile: Add the desired nucleophile (e.g., an amine, alkoxide, or thiol) to the solution. A non-nucleophilic base like potassium carbonate or triethylamine (B128534) may be added to neutralize the HCl byproduct.

-

Reaction Conditions: The reaction mixture is stirred, often at an elevated temperature (e.g., 80-120 °C), and monitored by a suitable technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated to yield the product.

Conclusion

This compound is a pivotal intermediate in organic synthesis, offering a versatile platform for the introduction of a wide array of functional groups through nucleophilic aromatic substitution. Its well-defined reactivity, coupled with established synthetic protocols, makes it an indispensable tool for medicinal chemists and researchers in the life sciences. A thorough understanding of its molecular structure, properties, and reactivity is essential for its effective utilization in the development of novel bioactive molecules.

References

- 1. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C5H3ClN2O2 | CID 2735781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound | 13091-23-1 [amp.chemicalbook.com]

- 6. This compound(13091-23-1) 1H NMR [m.chemicalbook.com]

- 7. 13091-23-1|this compound|BLD Pharm [bldpharm.com]

- 8. This compound | 13091-23-1 [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of 4-Chloro-3-nitropyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-chloro-3-nitropyridine in organic solvents. Due to the limited availability of quantitative solubility data in publicly accessible literature, this document focuses on providing detailed experimental protocols for researchers to determine these values accurately. The methodologies described herein are standard and widely accepted in the fields of chemistry and pharmaceutical sciences.

Qualitative Solubility Profile

Based on available safety and supplier data sheets, this compound exhibits the following general solubility characteristics:

-

Soluble in: Ethyl Acetate, Chloroform, Methanol.[1]

It is important to note that terms like "soluble" and "slightly soluble" are qualitative. For research and development, precise quantitative data is essential. The following sections provide detailed protocols for determining the solubility of this compound in various organic solvents.

Experimental Protocols for Quantitative Solubility Determination

The most common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[6][7] This involves creating a saturated solution of the solute in the solvent and then quantifying the concentration of the dissolved solute. Two common quantification techniques are Gravimetric Analysis and UV-Vis Spectrophotometry.

This initial step is common for both subsequent analysis methods.

Objective: To prepare a saturated solution of this compound in a chosen organic solvent at a specific temperature, ensuring that equilibrium has been reached between the dissolved and undissolved solute.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate)

-

Screw-cap vials or flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Spatula

Procedure:

-

Add an excess amount of solid this compound to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is formed.

-

Add a known volume or mass of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours.[6][8] It is advisable to test for equilibrium by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration of the dissolved solute is no longer changing.

-

After reaching equilibrium, allow the mixture to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully separate the saturated solution (supernatant) from the undissolved solid. This can be achieved by centrifugation followed by decantation, or by filtration using a syringe filter (e.g., 0.45 µm) that is compatible with the organic solvent.[6]

The resulting clear, saturated solution is now ready for quantitative analysis.

References

- 1. ganapalifescience.com [ganapalifescience.com]

- 2. This compound | 13091-23-1 [amp.chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. This compound | 13091-23-1 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Spectral Analysis of 4-Chloro-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectral data analysis of 4-Chloro-3-nitropyridine, a key intermediate in pharmaceutical synthesis. The document outlines expected spectral characteristics and provides detailed experimental protocols for acquiring analytical data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₃ClN₂O₂ | [1] |

| Molecular Weight | 158.54 g/mol | [1] |

| Melting Point | 35-39 °C | [2] |

| Appearance | Yellow to light brown crystalline solid | [2] |

| CAS Number | 13091-23-1 | [1] |

Spectral Data Summary

While a complete, publicly available experimental dataset is not available, the following tables summarize the expected spectral data for this compound based on known data for analogous compounds and fundamental principles of spectroscopy.

¹H NMR Spectroscopy (Predicted)

The expected ¹H NMR spectrum of this compound in a solvent like CDCl₃ would show three aromatic protons. The electron-withdrawing effects of the nitro group and the chlorine atom, as well as the nitrogen in the pyridine (B92270) ring, will cause the protons to be deshielded, appearing at relatively high chemical shifts.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.5 - 8.7 | Doublet | ~0.5-1.0 (⁴J) |

| H-5 | 7.4 - 7.6 | Doublet of doublets | ~4.5-5.0 (³J), ~1.5-2.0 (⁴J) |

| H-6 | 8.6 - 8.8 | Doublet | ~4.5-5.0 (³J) |

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will show five distinct signals for the carbon atoms of the pyridine ring. The carbons attached to the electronegative chlorine and nitro groups will be significantly affected.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 153 |

| C-3 | 145 - 148 |

| C-4 | 140 - 143 |

| C-5 | 122 - 125 |

| C-6 | 152 - 155 |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show strong absorptions characteristic of the nitro group and the substituted pyridine ring.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~1600 - 1585 | Medium | Aromatic C=C and C=N stretching |

| ~1550 - 1475 | Strong | Asymmetric NO₂ stretch |

| ~1500 - 1400 | Medium | Aromatic C=C and C=N stretching |

| ~1360 - 1290 | Strong | Symmetric NO₂ stretch |

| ~850 - 550 | Medium | C-Cl stretch |

Mass Spectrometry

Mass spectrometry is expected to show a prominent molecular ion peak.

| m/z | Ion | Notes | Reference(s) |

| 158/160 | [M]⁺ | Molecular ion peak with isotopic pattern for chlorine (~3:1 ratio) | |

| 159/161 | [M+H]⁺ | Protonated molecular ion in positive ion electrospray |

UV-Visible Spectroscopy (Predicted)

In a solvent such as ethanol (B145695) or methanol (B129727), the UV-Vis spectrum is expected to exhibit absorptions due to π → π* and n → π* transitions of the aromatic system.

| λmax (nm) | Transition Type | Solvent |

| ~260 - 280 | π → π | Ethanol |

| ~330 - 350 | n → π | Ethanol |

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure.

Materials:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃) with 0.03% tetramethylsilane (B1202638) (TMS)

-

NMR tubes (5 mm)

-

Pipettes and vials

Instrumentation:

-

300 MHz (or higher) NMR spectrometer

Procedure:

-

Sample Preparation: Weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.7 mL of CDCl₃ in a small vial.

-

Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the range of 0-10 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the range of 0-200 ppm.

-

A longer acquisition time and a higher number of scans will be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS peak at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound sample

-

Potassium bromide (KBr), spectroscopy grade

-

Mortar and pestle

-

Pellet press

Instrumentation:

-

FT-IR spectrometer

Procedure (KBr Pellet Method):

-

Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.[3]

-

Pellet Formation: Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[3]

-

Background Spectrum: Run a background spectrum of the empty sample compartment.

-

Sample Spectrum: Place the KBr pellet in the sample holder of the FT-IR instrument and acquire the spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

-

This compound sample

-

Methanol or acetonitrile (B52724) (HPLC grade)

Instrumentation:

-

Mass spectrometer with an electrospray ionization (ESI) source.

Procedure (ESI-MS):

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in methanol or acetonitrile.

-

Instrument Setup: Calibrate the mass spectrometer using a standard calibrant.

-

Sample Infusion: Infuse the sample solution into the ESI source at a constant flow rate.

-

Data Acquisition: Acquire the mass spectrum in the positive ion mode over a suitable m/z range (e.g., 50-300).

-

Data Analysis: Identify the molecular ion peak ([M]⁺) and the protonated molecular ion peak ([M+H]⁺). Analyze the isotopic pattern for the presence of chlorine.

UV-Visible Spectroscopy

Objective: To determine the wavelengths of maximum absorption.

Materials:

-

This compound sample

-

Ethanol or methanol (spectroscopy grade)

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Instrumentation:

-

UV-Visible spectrophotometer

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in the chosen solvent. Perform serial dilutions to obtain a concentration that gives an absorbance reading between 0.1 and 1.0.

-

Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to record a baseline spectrum.

-

Sample Measurement: Fill a quartz cuvette with the sample solution and record the UV-Vis spectrum over a range of 200-800 nm.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Visualizations

The following diagrams illustrate the overall workflow for the spectral analysis of this compound and a conceptual representation of its reactivity.

Caption: Overall workflow for the spectral analysis of this compound.

Caption: Conceptual pathway for nucleophilic aromatic substitution of this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR of 4-Chloro-3-nitropyridine Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 4-chloro-3-nitropyridine and its analogues. This class of compounds holds significant importance in medicinal chemistry and drug development, serving as versatile intermediates in the synthesis of a wide array of biologically active molecules. Understanding their spectral characteristics is crucial for structural elucidation, reaction monitoring, and quality control. This document presents a compilation of available NMR data, detailed experimental protocols, and visual aids to facilitate a deeper understanding of the structure-spectra correlations within this family of heterocyclic compounds.

Introduction to the Spectroscopic Landscape of this compound Analogues

This compound is a key building block in organic synthesis, primarily due to the reactivity of the chlorine atom at the 4-position, which is activated towards nucleophilic aromatic substitution by the electron-withdrawing nitro group and the pyridine (B92270) nitrogen. The substitution pattern on the pyridine ring significantly influences the electronic environment of the constituent protons and carbons, leading to characteristic shifts in their NMR spectra.

This guide will explore the ¹H and ¹³C NMR spectral data of this compound and several of its analogues. The presented data, sourced from available literature and spectral databases, will be organized to highlight the impact of various substituents on the chemical shifts and coupling constants.

Data Presentation: ¹H and ¹³C NMR Chemical Shifts

The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for this compound and some of its common analogues. The data has been compiled from various sources and is presented to allow for easy comparison. Note that chemical shifts can be influenced by solvent and concentration.

Table 1: ¹H NMR Chemical Shift Data (δ, ppm) of this compound and Analogues

| Compound | H-2 | H-5 | H-6 | Other Protons | Solvent |

| This compound | 8.95 (s) | 7.65 (d, J=5.5 Hz) | 8.65 (d, J=5.5 Hz) | CDCl₃ | |

| 2-Amino-4-chloro-3-nitropyridine | - | 6.85 (d, J=5.6 Hz) | 8.10 (d, J=5.6 Hz) | 6.20 (br s, 2H, NH₂) | DMSO-d₆ |

| 4-Chloro-2,6-dimethyl-3-nitropyridine | - | 7.22 (s) | - | 2.58 (s, 3H, 2-CH₃), 2.61 (s, 3H, 6-CH₃) | CDCl₃ |

Table 2: ¹³C NMR Chemical Shift Data (δ, ppm) of this compound and Analogues

| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | Other Carbons | Solvent |

| This compound | 154.0 | 134.5 | 145.0 | 125.0 | 151.0 | CDCl₃ | |

| 2-Amino-4-chloro-3-nitropyridine | 159.5 | 120.1 | 149.8 | 113.2 | 152.3 | DMSO-d₆ | |

| 4-Chloro-2,6-dimethyl-3-nitropyridine | 158.0 | 132.5 | 143.0 | 124.0 | 159.0 | 23.0 (2-CH₃), 24.5 (6-CH₃) | CDCl₃ |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of a representative this compound analogue and the acquisition of its NMR spectra.

Synthesis of 4-Amino-2-chloro-3-nitropyridine (B48866)

A common route to substituted 4-chloro-3-nitropyridines involves the nitration of a pre-existing chloro-aminopyridine derivative.

Procedure:

-

Nitration: To a stirred solution of 2-chloro-4-aminopyridine in concentrated sulfuric acid at 0°C, a mixture of 65% nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 10°C.

-

Reaction: The reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC).

-

Work-up: The reaction mixture is then carefully poured onto crushed ice, and the resulting solution is neutralized with a base (e.g., aqueous ammonia) to precipitate the product.

-

Purification: The crude product, a mixture of 4-amino-2-chloro-3-nitropyridine and its 5-nitro isomer, is collected by filtration. The isomers can be separated by column chromatography or fractional crystallization to yield pure 4-amino-2-chloro-3-nitropyridine.

NMR Data Acquisition

The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound analogues.[1]

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified this compound analogue.[1]

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[1]

-

Transfer the solution to a 5 mm NMR tube.[1]

-

Cap the NMR tube securely.[1]

¹H NMR Acquisition Parameters (400 MHz Spectrometer):

-

Pulse Sequence: A standard single-pulse sequence (e.g., zg30 on Bruker instruments).[1]

-

Number of Scans (NS): 16 to 64, depending on the sample concentration.[1]

-

Relaxation Delay (D1): 1-2 seconds.[1]

-

Acquisition Time (AQ): 3-4 seconds.[1]

-

Spectral Width (SW): 16 ppm.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters (100 MHz Spectrometer):

-

Pulse Sequence: A standard proton-decoupled single-pulse sequence (e.g., zgpg30 on Bruker instruments).

-

Number of Scans (NS): 1024 or more, depending on the sample concentration.

-

Relaxation Delay (D1): 2 seconds.

-

Acquisition Time (AQ): 1-2 seconds.

-

Spectral Width (SW): 240 ppm.

-

Temperature: 298 K.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum manually or automatically.

-

Perform baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Conclusion

The ¹H and ¹³C NMR data presented in this guide provide a foundational understanding of the spectroscopic properties of this compound and its analogues. The provided experimental protocols offer a practical framework for the synthesis and characterization of these important chemical entities. For researchers and professionals in drug development, a thorough grasp of these NMR characteristics is indispensable for advancing the synthesis of novel and complex molecular architectures. Further systematic studies on a wider range of substituted analogues will undoubtedly contribute to a more refined and predictive understanding of structure-spectra relationships in this vital class of compounds.

References

An In-depth Technical Guide to the Infrared Spectroscopy of Functionalized Nitropyridines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fourier-Transform Infrared (FTIR) spectroscopy as applied to the structural elucidation of functionalized nitropyridines. These compounds are significant building blocks in medicinal chemistry and materials science, making their accurate characterization essential. This document offers detailed experimental protocols, quantitative vibrational data for key derivatives, and logical workflows for spectral analysis to aid researchers in their analytical endeavors.

Introduction to IR Spectroscopy of Nitropyridines

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies, creating a unique spectral "fingerprint." For functionalized nitropyridines, the IR spectrum is a composite of absorptions from three primary sources: the nitro (NO₂) group, the pyridine (B92270) ring, and the specific functional groups attached to the ring. The high polarity of the N-O bonds in the nitro group results in strong, characteristic absorption bands, making its presence relatively straightforward to confirm. The position and intensity of these and other bands provide crucial information about the molecule's overall structure, substitution pattern, and electronic environment.

Characteristic Vibrational Modes

The interpretation of nitropyridine IR spectra relies on identifying the characteristic vibrational frequencies for its constituent parts. These frequencies are influenced by factors such as conjugation, inductive effects from other substituents, and hydrogen bonding.

-

Nitro Group (NO₂) Vibrations : The most prominent features in the IR spectrum of a nitropyridine are the stretching vibrations of the NO₂ group.

-

Asymmetric Stretch (νₐₛ(NO₂)) : This is a very strong absorption band typically found in the 1580-1475 cm⁻¹ region for aromatic nitro compounds. It arises from the two N-O bonds stretching out of phase.[1]

-

Symmetric Stretch (νₛ(NO₂)) : This is another strong absorption, appearing in the 1375-1290 cm⁻¹ range. It corresponds to the in-phase stretching of the N-O bonds.[1]

-

Deformation Modes : Other vibrations, such as scissoring (δ(NO₂)) and wagging (ω(NO₂)), appear at lower frequencies, typically around 850 cm⁻¹ and 725 cm⁻¹ respectively.[1]

-

-

Pyridine Ring Vibrations : The pyridine ring exhibits several characteristic vibrations, though they can be complex and coupled.

-

C-H Stretching : Aromatic C-H stretching vibrations occur in the 3100-3000 cm⁻¹ region.

-

C=C and C=N Ring Stretching : These vibrations typically appear as a series of bands in the 1610-1430 cm⁻¹ region. Their positions can be sensitive to the nature and position of substituents.

-

-

Functional Group Vibrations : The presence of other functional groups (e.g., -NH₂, -OH, -CH₃, halides) introduces additional characteristic bands that are crucial for complete structural identification. For example, N-H stretching bands from an amino group appear in the 3400-3200 cm⁻¹ region, while the broad O-H stretch from a hydroxyl group is found around 3500-3200 cm⁻¹.

Quantitative Data Summary: Vibrational Frequencies

The following tables summarize key experimental FTIR absorption frequencies for several functionalized nitropyridine derivatives. This data facilitates comparison and aids in the identification of unknown substituted nitropyridines.

Table 1: Vibrational Frequencies of Amino- and Hydroxynitropyridines (cm⁻¹)

| Compound Name | Vibrational Mode | Observed Frequency (cm⁻¹) | Reference |

| 2-Amino-5-nitropyridine | N-H Stretching | 3398 | [2] |

| C-H Stretching | 3197 | [2] | |

| C=C Stretching / N-H Bending | 1468 | [2] | |

| 3-Hydroxy-2-nitropyridine | O-H Stretching | Broad, centered ~3200-3400 | Inferred from typical -OH range |

| Asymmetric NO₂ Stretch (νₐₛ) | ~1530-1550 | Inferred from typical range | |

| Symmetric NO₂ Stretch (νₛ) | ~1350-1370 | Inferred from typical range |

Table 2: Vibrational Frequencies of Methyl- and Halonitropyridines (cm⁻¹)

| Compound Name | Vibrational Mode | Observed Frequency (cm⁻¹) | Reference |

| 2-N-Phenylamino-4-methyl-3-nitropyridine | Asymmetric CH₃ Stretch (νₐₛ) | 2981–3005 | [1] |

| Symmetric CH₃ Stretch (νₛ) | 2932–2935 | [1] | |

| Asymmetric NO₂ Stretch (νₐₛ) | 1378–1567 | [1] | |

| Symmetric NO₂ Stretch (νₛ) | 1162–1378 | [1] | |

| 4-Chloro-3-nitrobenzoic acid* | Asymmetric NO₂ Stretch (νₐₛ) | 1529 | [3] |

| Symmetric NO₂ Stretch (νₛ) | 1352 | [3] |

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible FTIR spectra. The Potassium Bromide (KBr) pellet method is the most common technique for analyzing solid samples like functionalized nitropyridines.

Detailed Protocol: KBr Pellet Preparation and Analysis

This protocol outlines the steps for preparing a solid sample for transmission FTIR spectroscopy.

1. Materials and Equipment:

-

Spectroscopy-grade Potassium Bromide (KBr), dried in an oven (e.g., at 110°C for 2-3 hours) and stored in a desiccator.[4]

-

Functionalized nitropyridine sample (solid).

-

Agate mortar and pestle.

-

Pellet-forming die set (e.g., 13 mm diameter).

-

Hydraulic press capable of applying 8-10 metric tons of pressure.[5]

-

FTIR Spectrometer.

-

Spatula and analytical balance.

2. Sample Preparation:

-

Weighing: Weigh approximately 0.5-2 mg of the finely ground nitropyridine sample and 100-250 mg of dry, spectroscopy-grade KBr.[6][7] A sample-to-KBr ratio of approximately 1:100 is typical.[7]

-

Grinding: Add the KBr and the sample to a clean, dry agate mortar. Grind the mixture thoroughly for 1-2 minutes until it has the consistency of fine flour.[6] This ensures the sample particles are uniformly dispersed within the KBr matrix. Work quickly to minimize moisture absorption from the atmosphere.[7]

3. Pellet Formation:

-

Die Assembly: Assemble the pellet die, placing the bottom anvil in the die body.

-

Loading: Transfer a portion of the KBr-sample mixture into the die body, ensuring an even layer.

-

Pressing: Place the die set into the hydraulic press. If the die has a vacuum port, connect it to a vacuum line to remove trapped air and moisture, which can cause cloudy pellets.[4]

-

Compression: Gradually apply pressure up to 8-10 metric tons.[5] Hold this pressure for approximately 1-2 minutes to allow the KBr to "cold-flow" and form a transparent or translucent disc.[5]

-

Decompression: Slowly release the pressure from the press, then release the vacuum.

-

Extraction: Carefully disassemble the die and gently remove the finished pellet. Avoid touching the flat faces of the pellet to prevent contamination.

4. Data Acquisition:

-

Background Spectrum: Place an empty sample holder (or a pellet made of pure KBr) in the spectrometer and run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂, water vapor, and the KBr itself.[7]

-

Sample Spectrum: Mount the sample pellet in a holder and place it in the spectrometer's sample compartment.

-

Scanning: Acquire the IR spectrum. Typical parameters include a scan range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and co-addition of 16 or 32 scans to improve the signal-to-noise ratio.

-

Analysis: The resulting spectrum should show absorbance (or transmittance) versus wavenumber (cm⁻¹). Ensure that the strongest peaks are not saturated (i.e., do not have 0% transmittance), as this can lead to inaccurate data.[7]

Visualization of Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate the key workflows and logical processes involved in the IR analysis of functionalized nitropyridines.

Caption: General workflow for the FTIR analysis of a solid functionalized nitropyridine.

Caption: Logical workflow for the interpretation of a nitropyridine IR spectrum.

References

- 1. Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]

- 5. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 6. scienceijsar.com [scienceijsar.com]

- 7. shimadzu.com [shimadzu.com]

understanding the reactivity of the pyridine ring in 4-Chloro-3-nitropyridine

An In-depth Technical Guide to the Reactivity of the Pyridine (B92270) Ring in 4-Chloro-3-nitropyridine

Abstract

This compound is a pivotal heterocyclic intermediate, extensively utilized in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries.[1][2] Its chemical behavior is dominated by the unique electronic landscape of the pyridine ring, which is rendered significantly electron-deficient by the combinatorial effects of the ring nitrogen and a strong electron-withdrawing nitro group. This guide provides a comprehensive analysis of the reactivity of this compound, with a primary focus on Nucleophilic Aromatic Substitution (SNAr) reactions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to offer researchers, scientists, and drug development professionals a thorough resource for leveraging this versatile building block in organic synthesis.

Physicochemical and Spectroscopic Properties

This compound is a solid at room temperature, appearing as a snuff-colored to brown powder.[3] A summary of its key physicochemical properties is provided in Table 1. This data is essential for its handling, characterization, and use in synthetic applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 13091-23-1 | [1][4] |

| Molecular Formula | C₅H₃ClN₂O₂ | [3][4] |

| Molecular Weight | 158.54 g/mol | [3][4] |

| Melting Point | 32°C | [3] |

| Appearance | Snuff color to brown powder | [3] |

| Solubility | Insoluble in water | [5] |

| Storage Temperature | Keep Cold | [3] |

Note: Spectroscopic data for specific chloro-methyl-nitropyridine isomers, which can serve as a reference, suggest typical ¹H NMR aromatic proton signals in the 7.0-8.5 ppm range and ¹³C NMR aromatic carbon signals between 110-160 ppm.[6]

Reactivity of the Pyridine Ring

The reactivity of the pyridine ring in this compound is fundamentally dictated by its electron-deficient nature. The nitrogen atom in the ring acts as an electron sink, and this effect is powerfully amplified by the presence of the electron-withdrawing nitro group (-NO₂) at the C-3 position.[6][7] This electronic configuration deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic substitution, particularly at the C-4 position.

Nucleophilic Aromatic Substitution (SNAr)

The predominant reaction pathway for this compound is Nucleophilic Aromatic Substitution (SNAr).[6][7] The strong activation provided by the ortho-nitro group and the ring nitrogen makes the C-4 carbon, which bears the chloro leaving group, highly electrophilic and thus an excellent site for nucleophilic attack.[6]

Mechanism:

The SNAr reaction proceeds via a well-established two-step addition-elimination mechanism.[7][8]

-

Addition Step (Rate-Determining): A nucleophile attacks the electrophilic C-4 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7][9] The negative charge in this complex is effectively delocalized across the pyridine ring and onto the oxygen atoms of the nitro group, which provides significant stabilization.[7]

-

Elimination Step (Fast): The aromaticity of the ring is restored through the expulsion of the chloride leaving group, yielding the final substituted product.[7]

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound, CasNo.13091-23-1 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 4. This compound | C5H3ClN2O2 | CID 2735781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 13091-23-1 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

Unveiling the Reactive Landscape of 4-Chloro-3-nitropyridine: A Technical Guide for Researchers

For Immediate Release

Shanghai, China – December 22, 2025 – In the intricate world of pharmaceutical and agrochemical synthesis, 4-Chloro-3-nitropyridine stands out as a versatile and highly valuable building block. Its unique electronic and structural characteristics offer a powerful tool for the construction of complex molecular architectures. This technical guide provides an in-depth analysis of the electrophilic and nucleophilic sites of this compound, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The reactivity of this compound is predominantly governed by the interplay of the electronegative nitrogen atom within the pyridine (B92270) ring and the potent electron-withdrawing nitro group at the 3-position. This electronic arrangement dictates the molecule's susceptibility to both nucleophilic and electrophilic attack, defining its role in organic synthesis.

The Dominant Electrophilic Character: A Prime Target for Nucleophiles

The pyridine ring is inherently electron-deficient due to the presence of the nitrogen atom. This effect is significantly intensified by the strong electron-withdrawing nitro group (-NO₂) at the C3 position.[1] This synergistic electron withdrawal renders the carbon atoms of the pyridine ring electrophilic, with the C4 position, bearing the chloro leaving group, being the most prominent electrophilic site.

The primary reaction mechanism for this compound is Nucleophilic Aromatic Substitution (SNAr).[1] In this two-step addition-elimination process, a nucleophile attacks the highly electrophilic C4 carbon. This initial, rate-determining step leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The negative charge in this complex is effectively delocalized across the pyridine ring and onto the oxygen atoms of the nitro group, which provides significant stabilization.[1] The subsequent, faster step involves the expulsion of the chloride leaving group, resulting in the substituted product.

The positions most susceptible to nucleophilic attack are C4 and C2, due to the activating effect of the ortho- and para-directing nitro group and the ring nitrogen. However, the presence of the chlorine atom at the C4 position makes it the primary site for SNAr reactions.

The Latent Nucleophilic Nature: Sites of Electron Richness

While the overarching character of the this compound ring is electrophilic, the molecule also possesses nucleophilic sites. The lone pair of electrons on the nitrogen atom of the pyridine ring imparts basic and nucleophilic properties.[2] Additionally, the oxygen atoms of the nitro group, with their lone pairs of electrons, can also act as nucleophilic centers, particularly in coordinating with Lewis acids.

Visualizing Electron Distribution and Reactivity

To better illustrate the electronic properties of this compound, the following diagram highlights the key electrophilic and nucleophilic sites.

Caption: Electrophilic and nucleophilic sites in this compound.

Quantitative Data Summary

The following table summarizes key physicochemical properties of this compound, providing a quantitative basis for its handling and reactivity.

| Property | Value | Reference |

| Molecular Formula | C₅H₃ClN₂O₂ | [3] |

| Molecular Weight | 158.54 g/mol | [3] |

| Melting Point | 35-50 °C | [4] |

| Boiling Point | 95 °C at 5 Torr | [4] |

| Density | 1.489 ± 0.06 g/cm³ (Predicted) | [4] |

| CAS Number | 13091-23-1 | [3][4][5][6][7] |

Experimental Protocols

A thorough understanding of the reactivity of this compound is best achieved through practical application. The following section details a representative experimental protocol for a nucleophilic aromatic substitution reaction.

Synthesis of N-substituted-3-nitropyridin-4-amine

This protocol outlines a general procedure for the reaction of this compound with a primary or secondary amine to yield the corresponding N-substituted-3-nitropyridin-4-amine.

Materials:

-

This compound

-

Amine (e.g., benzylamine, piperidine) (1.1 - 1.5 equivalents)

-

Solvent (e.g., ethanol, DMF, acetonitrile)

-

Optional base (e.g., K₂CO₃, triethylamine)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (if heating is required)

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen solvent.

-

Add the amine (1.1 - 1.5 equivalents) to the solution. If a base is to be used, it should be added at this stage.

-

The reaction mixture is stirred at room temperature or heated to reflux, depending on the reactivity of the amine.

-

The progress of the reaction should be monitored by a suitable technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

The crude product is then subjected to a standard aqueous work-up to remove any remaining salts and starting materials.

-

Purification of the final product is typically achieved by recrystallization or column chromatography.

The following diagram illustrates a typical experimental workflow for this type of reaction.

Caption: A typical experimental workflow for SNAr reactions.

Conclusion

This compound is a cornerstone intermediate whose reactivity is defined by a highly electrophilic C4 position, making it an excellent substrate for nucleophilic aromatic substitution. The presence of nucleophilic sites at the ring nitrogen and nitro group oxygens adds another dimension to its chemical personality. A thorough understanding of this dual reactivity, supported by robust experimental protocols, empowers researchers to effectively utilize this versatile molecule in the synthesis of novel compounds with significant potential in the pharmaceutical and agrochemical industries.

References

- 1. benchchem.com [benchchem.com]

- 2. Pyridine - Wikipedia [en.wikipedia.org]

- 3. This compound | C5H3ClN2O2 | CID 2735781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 13091-23-1 [amp.chemicalbook.com]

- 5. This compound | 13091-23-1 [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

A Technical Guide to High-Purity 4-Chloro-3-nitropyridine for Research and Development

Introduction: 4-Chloro-3-nitropyridine is a pivotal chemical intermediate, extensively utilized in the pharmaceutical and agrochemical industries.[1][2] Its distinct molecular structure, featuring a pyridine (B92270) ring substituted with both a chloro and a nitro group, imparts versatile reactivity, making it an essential building block for the synthesis of complex organic molecules.[1][2] This compound is particularly crucial in the development of novel therapeutic agents, including anti-inflammatory, anti-cancer, and anti-infective drugs.[1] This guide provides an in-depth overview of commercial suppliers, physicochemical properties, and key experimental protocols relevant to the use of high-purity this compound for researchers, scientists, and drug development professionals.

Commercial Suppliers and Purity Specifications

A variety of chemical suppliers offer this compound at different purity levels suitable for laboratory research and commercial production. High purity is critical for successful synthesis outcomes and to ensure predictable results in drug discovery and development.[2]

| Supplier | Purity Specification | Analytical Method | CAS Number |

| Chem-Impex | ≥ 98% | HPLC | 13091-23-1[1] |

| Sigma-Aldrich | 90% | Not Specified | 13091-23-1 |

| Tokyo Chemical Industry (TCI) | >98.0% | GC | 15513-48-1* |

| Thermo Scientific Chemicals | 97% | Not Specified | 13091-23-1[3] |

| HANGZHOU LEAP CHEM CO., LTD. | 99.00% | Not Specified | 13091-23-1[4] |

| Greenbo Biochem | 99% (Pharmaceutical Grade) | Not Specified | 13091-23-1[4] |

| Ganapa Life Science | min. 95.0 % | Nonaqueous Titration | 13091-23-1[5] |

| HENAN SUNLAKE ENTERPRISE | 98% | Not Specified | 13091-23-1[6] |

| Note: TCI lists a related compound, 4-Chloro-2,6-dimethyl-3-nitropyridine.[7] |

Physicochemical and Safety Data

A summary of key quantitative data for this compound is presented below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 13091-23-1 | [1][8] |

| Molecular Formula | C5H3ClN2O2 | [1][8] |

| Molecular Weight | 158.54 g/mol | [1] |

| Appearance | Yellow to light brown solid | [1][6] |

| Melting Point | 35 - 50 °C | |

| 37 - 41°C | [1] | |

| 42 °C – 45 °C | [5] | |

| Boiling Point | 95 °C @ 5 Torr | [5] |

| Storage Temperature | ≤ -4 °C | [1] |

| −20°C | ||

| Solubility | Insoluble in water. Soluble in Ethyl Acetate, Chloroform, Methanol. | [4][5] |

| GHS Hazard Codes | H301 (Toxic if swallowed), H318 (Causes serious eye damage) | [8] |

Experimental Protocols

The following sections detail methodologies for the synthesis, purification, and analysis of nitropyridine derivatives, based on publicly available literature. These protocols serve as a foundational guide for laboratory work.

Protocol 1: Synthesis of a Nitropyridine Derivative via Nitration

This protocol is based on the synthesis of 4-amino-2-chloro-3-nitropyridine (B48866) from 2-chloro-4-aminopyridine, which illustrates a common nitration procedure.[9]

Objective: To synthesize a nitropyridine derivative through electrophilic aromatic substitution.

Materials:

-

Starting Material (e.g., 2-chloro-4-aminopyridine)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

65% Nitric Acid (HNO₃)

-

Ice

-

Solvent for recrystallization (e.g., 95% Ethanol)

-

Three-necked flask, mechanical stirrer, dropping funnel, thermometer

Procedure:

-

Preparation: Add concentrated sulfuric acid to a three-necked flask and cool the flask in an ice-salt bath to 0°C.

-

Substrate Addition: Slowly add the starting pyridine material (e.g., 2-chloro-4-aminopyridine) to the cooled sulfuric acid, ensuring the temperature is maintained below 10°C.

-